Sisunatovir hydrochloride Sisunatovir hydrochloride Sisunatovir Hydrochloride is the hydrochloride salt form of sisunatovir, an orally available, small molecule inhibitor of human respiratory syncytial virus (RSV) fusion protein (F protein), with potential antiviral activity. Upon oral administration, sisunatovir specifically targets and binds to RSV-F protein on the viral surface, which inhibits RSV-F protein-mediated fusion with the host cell membrane and prevents viral entry. This blocks RSV replication, reduces viral load, and decreases the severity of the disease. RSV-F protein, a viral surface glycoprotein, plays a key role in RSV fusion with and entry into target cells.
Brand Name: Vulcanchem
CAS No.: 1903763-83-6
VCID: VC0542099
InChI: InChI=1S/C23H22F4N4O.ClH/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27;/h2-5,10-11H,1,6-9,12-13,28H2;1H
SMILES: C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl
Molecular Formula: C23H23ClF4N4O
Molecular Weight: 482.9 g/mol

Sisunatovir hydrochloride

CAS No.: 1903763-83-6

Cat. No.: VC0542099

Molecular Formula: C23H23ClF4N4O

Molecular Weight: 482.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sisunatovir hydrochloride - 1903763-83-6

Specification

CAS No. 1903763-83-6
Molecular Formula C23H23ClF4N4O
Molecular Weight 482.9 g/mol
IUPAC Name 1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one;hydrochloride
Standard InChI InChI=1S/C23H22F4N4O.ClH/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27;/h2-5,10-11H,1,6-9,12-13,28H2;1H
Standard InChI Key NYYYAFKAHRIPJW-UHFFFAOYSA-N
SMILES C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl
Canonical SMILES C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl
Appearance Solid powder

Introduction

Chemical Profile and Structural Characteristics

Sisunatovir hydrochloride (C23_{23}H23_{23}ClF4_{4}N4_{4}O) is the hydrochloride salt form of sisunatovir, a benzimidazole-derived compound optimized for oral bioavailability. Its molecular weight of 482.9 g/mol and crystalline structure enable efficient binding to the RSV-F protein . The compound’s chemical identity is characterized by a spirocyclic indole scaffold linked to a trifluorobutyl-substituted benzimidazole moiety, critical for its antiviral activity .

Table 1: Key Physicochemical Properties of Sisunatovir Hydrochloride

PropertyValueSource
Molecular FormulaC23_{23}H23_{23}ClF4_{4}N4_{4}OPubChem
Molecular Weight482.9 g/molPubChem
CAS Registry Number1903763-83-6TargetMol
Solubility (DMSO)5.5 mg/mL (11.39 mM)TargetMol
Storage Conditions-20°C (powder); -80°C (solution)TargetMol

The compound’s stability under varied storage conditions and solubility profile make it suitable for oral formulation development, particularly in pediatric and geriatric populations .

Mechanism of Action and In Vitro Efficacy

Sisunatovir hydrochloride inhibits RSV replication by binding to the prefusion conformation of the RSV-F protein, a glycoprotein essential for viral membrane fusion . This interaction prevents the structural rearrangements required for host cell entry, effectively halting the infection cycle.

Table 2: Antiviral Activity Against RSV Subtypes

RSV SubtypeIC50_{50} (nM)Experimental ModelSource
RSV-A1.4Clinical isolates (in vitro)TargetMol
RSV-B1.0Clinical isolates (in vitro)TargetMol
RSV-A/B Mix1.2Balb/C mouse modelTargetMol

In vitro studies demonstrate consistent potency across diverse RSV strains, with sub-nanomolar inhibitory concentrations . The compound’s efficacy in the Balb/C mouse model further supports its translational potential, showing reduced viral titers in lung tissue by >2 log10_{10} units compared to placebo .

Pharmacokinetics and Formulation Development

As an orally administered agent, sisunatovir hydrochloride exhibits favorable pharmacokinetic properties. Preclinical data indicate rapid absorption (Tmax_{max} <2 hours) and linear dose proportionality up to 300 mg . The hydrochloride salt form enhances solubility, achieving plasma concentrations exceeding the IC90_{90} for RSV-A/B strains at standard doses .

Table 3: Pharmacokinetic Parameters (Phase I Data)

ParameterValuePopulationSource
Bioavailability>80%Healthy adultsMedChemExpress
Half-life (t1/2_{1/2})12–15 hoursImmunocompromised patientsGlobalData
Protein Binding92–95%In vitro assaysPubChem

The drug’s prolonged half-life supports once-daily dosing, a critical advantage for outpatient management of RSV infections .

Clinical Development Landscape

Sisunatovir hydrochloride has progressed through Phase I/II trials, though its development pathway has encountered strategic challenges. A Phase II trial (NCT04225897) evaluating infants hospitalized with RSV lower respiratory tract infections was terminated in 2023 due to portfolio prioritization by Pfizer, despite demonstrating acceptable safety .

Table 4: Clinical Trial Overview

Trial PhasePopulationOutcomePTSR*Source
Phase IHealthy volunteersSafe up to 600 mg/day78%GlobalData
Phase IIPediatric RSV patientsTerminated (strategic reasons)49%ClinicalTrials
Phase IIHematopoietic cell transplant recipientsOngoing (NCT04267822)62%PubChem

*PTSR = Phase Transition Success Rate

The compound’s Likelihood of Approval (LOA) in RSV infections stands at 34%, below the industry benchmark of 41% for antiviral agents, reflecting both developmental uncertainties and competitive pressures from monoclonal antibody therapies .

Challenges and Future Directions

  • Immunocompromised Adults: Ongoing studies in hematopoietic cell transplant recipients may demonstrate reduced progression to lower respiratory tract infections .

  • Prophylactic Use: Pre-exposure prophylaxis in elderly populations could leverage the drug’s oral bioavailability and favorable safety profile .

  • Combination Therapy: Synergy with RSV polymerase inhibitors (e.g., ALS-8176) may address resistance concerns .

Comparative Analysis with RSV Therapeutics

Sisunatovir hydrochloride’s oral administration route differentiates it from intramuscular monoclonal antibodies like nirsevimab. While nirsevimab shows superior efficacy in prevention (74.5% reduction in medically attended RSV), sisunatovir’s therapeutic application in active infections fills an unmet need .

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